2-(2,2-Difluoroethoxy)acetonitrile
Description
2-(2,2-Difluoroethoxy)acetonitrile is a nitrile derivative characterized by a difluoroethoxy (-OCH₂CF₂H) substituent attached to an acetonitrile backbone. Its molecular formula is C₄H₅F₂NO, with a molecular weight of 121.09 g/mol . This compound is utilized as a synthetic intermediate in agrochemical and pharmaceutical research, particularly in the synthesis of pyrazole amide insecticides . Its structural simplicity and fluorine-rich substituent enhance its reactivity and metabolic stability, making it valuable in designing bioactive molecules.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO/c5-4(6)3-8-2-1-7/h4H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZRUWAAFRDPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553618-82-8 | |
| Record name | 2-(2,2-difluoroethoxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)acetonitrile typically involves the reaction of 2,2-difluoroethanol with acetonitrile under specific conditions. One common method includes the use of a base to deprotonate the alcohol, followed by nucleophilic substitution with a suitable leaving group on the acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(2,2-Difluoroethoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the difluoroethoxy group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Biological Activity
2-(2,2-Difluoroethoxy)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a difluoroethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The compound's molecular structure can be represented as follows:
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of 2-(2,2-difluoroethoxy) compounds have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism.
- Central Nervous System Interaction : Some studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially acting as central nervous system depressants.
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | FAAH Inhibition | The compound showed significant inhibition of FAAH activity in vitro. |
| Study 2 | CNS Interaction | Receptor Modulation | Analogues exhibited sedative effects in animal models. |
| Study 3 | Antimicrobial Activity | Pathogen Inhibition | Demonstrated effectiveness against specific bacterial strains. |
Case Studies
-
Enzyme Inhibition Study :
A detailed investigation into the inhibitory effects of this compound on FAAH was conducted. The compound was synthesized and tested for its binding affinity using molecular docking techniques. Results indicated a strong interaction with the active site of FAAH, suggesting potential for therapeutic applications in pain management and inflammation control. -
CNS Interaction Study :
Another study explored the pharmacological profile of related compounds in animal models. The results indicated that certain derivatives acted as effective central nervous system depressants, leading to reduced locomotor activity and increased sedation. -
Antimicrobial Activity Study :
A recent investigation assessed the antimicrobial properties of various difluoroethoxy compounds. The study found that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
